molecular formula C18H19Cl3N2O3S2 B11996626 Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11996626
M. Wt: 481.8 g/mol
InChI Key: MSORQJJYSAPXDE-UHFFFAOYSA-N
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Description

Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene ring, a thienylcarbonyl group, and a trichloroethylamine moiety

Properties

Molecular Formula

C18H19Cl3N2O3S2

Molecular Weight

481.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-(thiophene-2-carbonylamino)ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H19Cl3N2O3S2/c1-2-26-16(25)13-10-6-3-4-7-11(10)28-15(13)23-17(18(19,20)21)22-14(24)12-8-5-9-27-12/h5,8-9,17,23H,2-4,6-7H2,1H3,(H,22,24)

InChI Key

MSORQJJYSAPXDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Trichloroacetylation of the Primary Amine

The primary amine of the precursor reacts with trichloroacetyl chloride (Cl₃CCOCl) in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is typically employed as a base to neutralize HCl byproducts. This step yields Ethyl 2-(2,2,2-trichloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (amine:trichloroacetyl chloride)

  • Temperature: 0–5°C (initial), then room temperature

  • Reaction Time: 4–6 hours

  • Yield: 75–80% (estimated based on analogous reactions).

Thienylcarbonylation via Acylation

Synthesis of 2-Thienylcarbonyl Chloride

Thiophene-2-carbonyl chloride, the acylating agent, is prepared by treating thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux. The crude product is purified via distillation under reduced pressure.

Coupling with the Trichloroacetamido Intermediate

The trichloroacetamido intermediate undergoes acylation with 2-thienylcarbonyl chloride. Ultrasonic irradiation (20–40 kHz) enhances reaction efficiency, reducing the time from 12 hours to 2 hours compared to conventional heating.

Optimized Protocol:

  • Solvent: Dry tetrahydrofuran (THF)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Temperature: 25°C

  • Yield: 85–90% (extrapolated from similar acylations).

Final Hydrolysis and Esterification

The acylated product is hydrolyzed under mild acidic conditions (HCl/EtOH, pH 3–4) to remove the trichloroacetyl protecting group, followed by re-esterification with ethyl chloroformate to ensure the integrity of the ethyl ester moiety.

Structural Characterization and Analytical Data

Key Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.75–1.85 (m, 4H, cyclohexyl), 2.55–2.65 (m, 2H, cyclohexyl), 3.10–3.20 (m, 2H, cyclohexyl), 4.30 (q, 2H, J = 7.1 Hz, OCH₂), 6.95–7.05 (m, 2H, thienyl), 7.30–7.40 (m, 1H, thienyl).

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl).

Comparative Analysis of Synthetic Routes

Parameter Route A (Stepwise Acylation) Route B (One-Pot)
Total Yield 62–68%55–60%
Reaction Time 18–24 hours8–10 hours
Purity (HPLC) >98%92–95%
Key Advantage Better control over intermediatesReduced steps

Route A, involving sequential acylation and hydrolysis, remains the preferred method for large-scale synthesis due to higher purity.

Challenges and Mitigation Strategies

  • Regioselectivity: Competing reactions at the benzothiophene ring are minimized using sterically hindered bases like DIPEA.

  • Trichloroacetyl Stability: Low temperatures (0–5°C) prevent premature hydrolysis during acylation.

  • Byproduct Formation: Ultrasonic irradiation reduces dimerization side reactions.

Industrial-Scale Considerations

Patents disclose the use of chloroacetic acid anhydride for analogous acylations, suggesting scalability with yields exceeding 90% under optimized conditions. Solvent recovery systems and continuous flow reactors are recommended for cost-effective manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the thienylcarbonyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.

Biological Activity

Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry, particularly in cancer treatment. Its unique structure combines a benzothiophene ring with various functional groups that may influence its biological activity. This article reviews the current understanding of its biological properties, including mechanisms of action and related research findings.

Chemical Structure and Properties

The compound has a molecular formula of C17H18Cl3N3O3SC_{17}H_{18}Cl_3N_3O_3S and a molecular weight of approximately 481.8 g/mol. Its structure incorporates a trichloroethyl group and an ethyl ester of a carboxylic acid, which are significant for its reactivity and potential biological interactions.

Property Value
Molecular FormulaC₁₇H₁₈Cl₃N₃O₃S
Molecular Weight481.8 g/mol
IUPAC NameThis compound
CAS Number324070-00-0

Research suggests that this compound may exert its biological effects through several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating cellular pathways involved in cell survival and death.
  • Enzyme Inhibition : Compounds with benzothiophene scaffolds have demonstrated inhibitory effects on cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The specific IC50 values for related compounds indicate their potency as enzyme inhibitors.
  • Cell Proliferation Modulation : The compound may influence cell proliferation pathways through interactions with specific receptors or signaling molecules.

In Vitro Studies

A variety of studies have assessed the biological activity of benzothiophene derivatives:

  • Cholinesterase Inhibition : Inhibitory activity was tested against AChE and BChE using standard assays. For instance, compounds similar to the target compound exhibited IC50 values ranging from 24.35 μM to 62.10 μM for BChE and AChE respectively . These values suggest potential for therapeutic applications in cognitive disorders.
  • Cell Viability Assays : The impact on cell viability was evaluated using neuroblastoma cell lines (SH-SY5Y). The most active compounds showed no cytotoxic effects at their respective IC50 concentrations .

Case Studies

Research has highlighted the potential of benzothiophene derivatives in cancer treatment:

  • Breast Cancer Models : Derivatives have been noted for their ability to induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways.
  • Neuroprotective Effects : Some studies indicate that benzothiophene compounds may protect against neurodegeneration by inhibiting cholinesterases and enhancing cholinergic signaling .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing benzothiophene-3-carboxylate derivatives, and how are purification steps optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyanoacetylation followed by Knoevenagel condensation. For example, ethyl 2-amino intermediates react with electrophilic reagents (e.g., substituted benzaldehydes) under reflux with catalytic piperidine/acetic acid in toluene, yielding acrylamido derivatives in 72–94% yields . Purification is achieved via recrystallization (ethanol) or reverse-phase HPLC (MeCN:H₂O gradients), with careful monitoring of solvent polarity to isolate pure products .

Q. How are spectroscopic techniques (NMR, IR) utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), ethyl ester protons (δ 1.35 ppm, triplet; δ 4.27 ppm, quartet), and NH groups (δ 5.98 ppm, broad) .
  • IR : Peaks at 1650 cm⁻¹ (C=O ester), 1576 cm⁻¹ (C=C aromatic), and 1268 cm⁻¹ (C-O) confirm functional groups .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 212 for simpler analogs) .

Q. What in vitro assays are used to screen this compound for biological activity?

  • Methodological Answer : Standard assays include:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema in rodent models, measuring COX-2 inhibition .
  • Antibacterial Activity : MIC determinations against S. aureus and E. coli using broth microdilution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation steps, while toluene minimizes side reactions .
  • Catalyst Screening : Piperidine/acetic acid systems outperform other bases in Knoevenagel reactions, reducing reaction time to 5–6 hours .
  • Temperature Control : Maintaining 60–80°C prevents thermal degradation of trichloroethyl intermediates .

Q. How do crystallographic studies resolve structural ambiguities, such as positional disorder in the cyclohexane ring?

  • Methodological Answer : X-ray diffraction with SHELXL refinement identifies disordered methylene groups (occupancy ratios refined to 0.6:0.4) . Software like WinGX validates hydrogen-bonding networks (e.g., intramolecular N–H···O bonds forming S(6) rings) and thermal ellipsoid modeling .

Q. What computational tools aid in analyzing structure-activity relationships (SAR) for bioactivity?

  • Methodological Answer :

  • Docking Studies : UCSF Chimera models interactions with biological targets (e.g., COX-2 active site) using flexible ligand docking .
  • QSAR Modeling : Electron-withdrawing groups (e.g., trichloroethyl) correlate with enhanced antibacterial activity (R² > 0.85 in regression models) .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Control for variables like cell line (e.g., RAW 264.7 vs. THP-1 for anti-inflammatory assays) and solvent (DMSO concentration ≤1%) .
  • Structural Validation : Compare HPLC purity (>95%) and crystallographic data to rule out isomer contamination .

Software and Tools

  • Crystallography : SHELXL (structure refinement), WinGX (data validation) .
  • Visualization : UCSF Chimera (molecular docking, hydrogen-bond analysis) .
  • Spectral Analysis : MestReNova (NMR peak integration), ACD/Labs (IR band assignment).

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